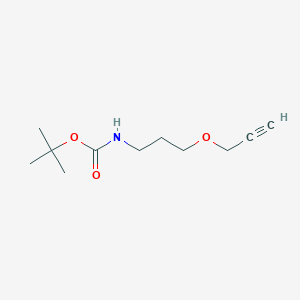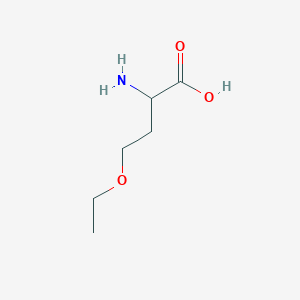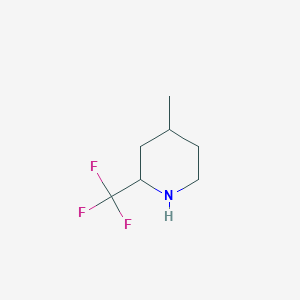
4-Methyl-2-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(trifluoromethyl)piperidin ist eine heterocyclische organische Verbindung, die einen Piperidinring aufweist, der an der 4-Position mit einer Methylgruppe und an der 2-Position mit einer Trifluormethylgruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Methyl-2-(trifluoromethyl)piperidin beinhaltet typischerweise die Hydrierung von 4-(Trifluormethyl)pyridin. Der Prozess umfasst die folgenden Schritte:
Hydrierung: 4-(Trifluormethyl)pyridin wird in Gegenwart eines geeigneten Katalysators, wie z. B. Palladium auf Kohlenstoff (Pd/C), unter hohem Druck und bei hoher Temperatur hydriert.
Destillation und Konzentrierung: Das Reaktionsgemisch wird anschließend destilliert und konzentriert, um das gewünschte Produkt zu isolieren.
Fällung und Reinigung: Das Produkt wird unter Verwendung eines Lösungsmittels ausgefällt, gefolgt von Filtration, Waschen und Trocknen, um reines 4-Methyl-2-(trifluoromethyl)piperidin zu erhalten.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 4-Methyl-2-(trifluoromethyl)piperidin ähneln der Laborsynthese, werden jedoch auf größere Mengen skaliert. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. The process includes the following steps:
Hydrogenation Reduction: 4-(trifluoromethyl)pyridine is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.
Distillation and Concentration: The reaction mixture is then distilled and concentrated to isolate the desired product.
Precipitation and Purification: The product is precipitated using a solvent, followed by filtration, washing, and drying to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Methyl-2-(trifluoromethyl)piperidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) durchgeführt werden, um Alkohole oder Amine zu erhalten.
Substitution: Nucleophile Substitutionsreaktionen können am Piperidinring auftreten, wobei Halogene oder andere Substituenten unter Verwendung von Reagenzien wie Natriumiodid (NaI) oder Kalium-tert-butoxid (KOtBu) eingeführt werden können.
Häufige Reagenzien und Bedingungen:
Oxidation: KMnO₄, CrO₃, saure oder basische Bedingungen.
Reduktion: LiAlH₄, NaBH₄, wasserfreie Bedingungen.
Substitution: NaI, KOtBu, polare aprotische Lösungsmittel.
Hauptprodukte:
Oxidation: Ketone, Carbonsäuren.
Reduktion: Alkohole, Amine.
Substitution: Halogenierte Derivate, andere substituierte Piperidine.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(trifluoromethyl)piperidin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-2-(trifluoromethyl)piperidin beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In der medizinischen Chemie kann es beispielsweise als Antagonist oder Inhibitor wirken, indem es an Rezeptoren oder Enzyme bindet und so deren Aktivität moduliert. Die Trifluormethylgruppe erhöht die Lipophilie und metabolische Stabilität der Verbindung, was zu ihrer Wirksamkeit beiträgt .
Ähnliche Verbindungen:
4-(Trifluoromethyl)piperidin: Ähnliche Struktur, jedoch fehlt die Methylgruppe an der 4-Position.
3-(Trifluoromethyl)piperidin: Ähnliche Struktur, jedoch mit der Trifluormethylgruppe an der 3-Position.
4-Methylpiperidin: Ähnliche Struktur, jedoch fehlt die Trifluormethylgruppe.
Einzigartigkeit: 4-Methyl-2-(trifluoromethyl)piperidin ist durch das gemeinsame Vorhandensein der Methyl- und Trifluormethylgruppen einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an antagonist or inhibitor by binding to receptors or enzymes, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)piperidine: Similar structure but lacks the methyl group at the 4-position.
3-(Trifluoromethyl)piperidine: Similar structure but with the trifluoromethyl group at the 3-position.
4-Methylpiperidine: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 4-Methyl-2-(trifluoromethyl)piperidine is unique due to the combined presence of both the methyl and trifluoromethyl groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H12F3N |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
4-methyl-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
InChI-Schlüssel |
WAZJVLNXDYCATL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNC(C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


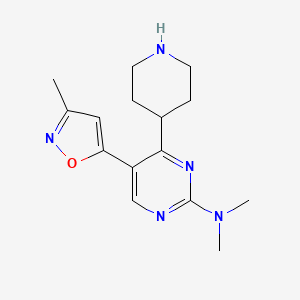

![Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium](/img/structure/B12306980.png)
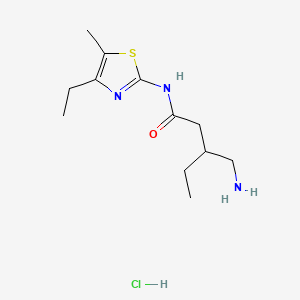
![9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B12306990.png)
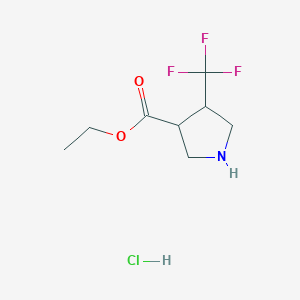
![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12306999.png)
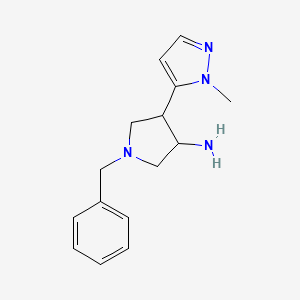

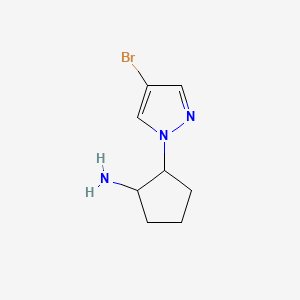
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-4-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B12307017.png)
![7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307023.png)
